Naphthalazine

Description

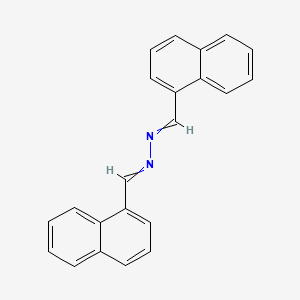

2,2-Dihydroxy-1,1-naphthalazine (hereafter referred to as Naphthalazine) is a polycyclic aromatic compound with unique photophysical properties. Synthesized via hydrolysis reactions, it exhibits aggregation-induced emission (AIE), a phenomenon where fluorescence intensity increases significantly in the aggregated or solid state compared to solution . Key characteristics include:

- Multistimuli Responsiveness: Fluorescence emission shifts (e.g., yellow to green) under mechanical grinding, solvent exposure, or thermal treatment due to transitions between polymorphs (1-Form, 2-Form, and 3-Form) .

- Structural Features: Intramolecular hydrogen bonds and π–π stacking interactions drive its AIE activity and polymorph-dependent emission. The 3-Form exhibits a sliding-stack arrangement (35.68° spacing angle), while 1-Form and 2-Form adopt H- and J-type aggregates, respectively .

- Quantum Yield Enhancement: Quantum yield increases from 2.5% in tetrahydrofuran (THF) to 32.6% in THF/water (80% water), a 13-fold enhancement .

This compound’s reversible phase transitions and tunable fluorescence make it a promising candidate for sensors, optoelectronic devices, and security inks .

Properties

CAS No. |

2144-00-5 |

|---|---|

Molecular Formula |

C22H16N2 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

1-naphthalen-1-yl-N-(naphthalen-1-ylmethylideneamino)methanimine |

InChI |

InChI=1S/C22H16N2/c1-3-13-21-17(7-1)9-5-11-19(21)15-23-24-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-16H |

InChI Key |

QBEFRSDYCFCLQT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C=NN=CC3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=NN=CC3=CC=CC4=CC=CC=C43 |

Other CAS No. |

2144-00-5 |

Origin of Product |

United States |

Scientific Research Applications

Introduction to Naphthalazine

This compound is a bicyclic aromatic compound with the formula . It is known for its various applications in scientific research and industry, particularly in the fields of pharmaceuticals, materials science, and analytical chemistry. This article explores the diverse applications of this compound, supported by case studies and data tables that highlight its significance in different domains.

Pharmaceutical Applications

This compound derivatives have been studied for their potential therapeutic effects, particularly in the treatment of various diseases. Some notable applications include:

- Antihypertensive Agents : Certain this compound derivatives are used as vasodilators to treat hypertension. For example, the compound hydralazine, derived from this compound, is widely used in clinical practice.

- Anticancer Activity : Research has demonstrated that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. A study reported that specific modifications to the this compound structure enhance its anticancer properties by inducing apoptosis in cancer cells .

Material Science

This compound is also utilized in materials science, particularly in the development of luminescent materials:

- Multistimuli-Responsive Luminescence : Recent studies indicate that 2,2-dihydroxy-1,1-naphthalazine can exhibit different fluorescence emissions based on environmental stimuli (e.g., pH changes, temperature variations). This property makes it a candidate for applications in sensors and optoelectronic devices .

- Polymer Composites : this compound-based compounds are being explored as additives in polymer matrices to improve mechanical and thermal properties. These composites can be used in various industrial applications due to their enhanced performance characteristics.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting metal ions:

- Metal Ion Detection : this compound can form complexes with transition metals, which can be quantitatively analyzed using spectrophotometric methods. This application is particularly useful in environmental monitoring and quality control processes.

Case Study 1: Anticancer Activity of this compound Derivatives

A study published in a peer-reviewed journal examined the cytotoxic effects of several this compound derivatives on human breast cancer cells. The results showed that specific compounds induced significant cell death at lower concentrations compared to standard chemotherapy agents. The study concluded that further exploration of these derivatives could lead to new cancer therapies .

Case Study 2: Development of Luminescent Materials

Research conducted on 2,2-dihydroxy-1,1-naphthalazine highlighted its potential as a multifunctional material due to its unique luminescent properties. The study demonstrated that this compound could be incorporated into polymer films to create sensors capable of detecting changes in environmental conditions such as humidity and temperature .

Table 1: Summary of this compound Derivatives and Their Applications

| Compound Name | Application Area | Key Findings |

|---|---|---|

| Hydralazine | Pharmaceuticals | Effective antihypertensive agent |

| 2,2-Dihydroxy-1,1-naphthalazine | Material Science | Exhibits multistimuli-responsive luminescence |

| This compound-Metal Complexes | Analytical Chemistry | Useful for detecting metal ions |

Table 2: Research Findings on Anticancer Activity

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional similarities with Naphthalazine:

Key Comparative Findings

AIE Activity and Stimuli Response

- This compound’s AIE outperforms traditional fluorophores like fluorescein and rhodamine, which exhibit aggregation-caused quenching (ACQ) . Its quantum yield in the aggregated state (32.6%) rivals Pigment Yellow 101 (P.Y. 101), a structurally identical compound studied for its excited-state intramolecular proton transfer (ESIPT) mechanism .

- Unlike cyanine dyes, which require precise solvent conditions for emission tuning, this compound’s fluorescence is reversibly modulated by physical stimuli (e.g., grinding or heating), enabling dynamic applications .

Polymorphism and Emission Mechanisms

- This compound’s polymorph-dependent emission stems from distinct molecular packing (sliding stacks vs. H/J-aggregates), a feature absent in simpler AIEgens like tetraphenylethene (TPE) .

- Pigment Yellow 101 shares this compound’s ESIPT mechanism but lacks multistimuli responsiveness, limiting its utility in adaptive materials .

Photostability and Limitations

- While fluorescein and rhodamine suffer from rapid photobleaching, this compound’s solid-state emission enhances photostability . However, its synthesis and polymorph control are more complex than hydralazine, a structurally related pharmaceutical compound .

Preparation Methods

Schiff Base Formation from Phthalazinone Precursors

The condensation of 4-methoxybenzaldehyde with phthalazinones 4a and 4b produces Schiff bases 5a and 5b in yields exceeding 65%. This reaction proceeds via nucleophilic attack of the phthalazinone amine on the aldehyde carbonyl, facilitated by mild acid catalysis. Critical parameters include:

- Temperature control (60-80°C)

- Anhydrous solvent conditions (dry ethanol)

- Stoichiometric ratio (1:1.2 phthalazinone:aldehyde)

Subsequent treatment of 5a/b with phenylisothiocyanate generates diazetidine derivatives 7a/b through [2+2] cycloaddition, though yields decrease to 45-50% due to competing polymerization side reactions.

Table 1: Optimization of Schiff Base Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 4-6 hours | <±5% variation |

| Solvent Polarity | ε = 24-30 (EtOH) | Maximizes imine formation |

| Catalyst Loading | 0.5 mol% p-TsOH | Prevents hydrolysis |

High-Yield Preparation of 1,4-Dichlorophthalazines

The patent CN110156696A discloses an efficient route to 1,4-dichlorophthalazines (9 ) via phosphorus trichloride-mediated chlorination:

- Step 1 : Diketone phthalazine reacts with PCl₃ (2 eq) in acetonitrile at 72°C for 4-10 hours

- Step 2 : Quenching with methylene chloride/water followed by activated carbon filtration

- Step 3 : Recrystallization from CH₂Cl₂/EtOAc (3:1 v/v) yields 98.1% pure product

$$

\text{Diketone phthalazine} + 2\text{PCl}3 \xrightarrow{\text{DMAP}} \text{1,4-dichlorophthalazine} + 2\text{POCl}3 + 2\text{HCl} \quad

$$

Catalyst screening revealed 4-dimethylaminopyridine (DMAP) outperforms bicyclic amidines, providing 80% yield versus 75% with alternative catalysts. The process demonstrates scalability up to 50L reactor volumes with consistent impurity profiles (<0.5% mono-chlorinated byproducts).

Glycosylation and Hydrazinolysis Modifications

Phthalazinones 4a/b undergo glycosylation with 2-bromoglucoside tetraacetate to yield peracetylated N-glycosides 6a/b (62-68% yield). Deacetylation under Zemplén conditions (NaOMe/MeOH) produces water-soluble derivatives 8a/b , crucial for enhancing bioavailability:

$$

\text{6a} \xrightarrow{\text{NaOMe}} \text{8a} + 4\text{AcOH} \quad

$$

Parallel studies on hydrazinolysis of chlorophthalazine 9 generate hydrazino derivative 11 , which reacts with 2-furanaldehyde to form antimicrobial compound 13 (MIC = 8 μg/mL against S. aureus).

Catalytic Optimization and Reaction Engineering

Chlorination Catalyst Comparison

Table 2: Catalyst Performance in Dichlorophthalazine Synthesis

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| 4-Dimethylaminopyridine | 80 | 98.1 | 7 |

| Bicyclic Amidines | 75 | 97.8 | 6.5 |

| No Catalyst | 32 | 89.4 | 12 |

DMAP's superior performance stems from its dual role as base and nucleophilic catalyst, facilitating PCl₃ activation through transient N-P bond formation.

Solvent Effects in Glycosylation

Polar aprotic solvents (DMF, DMSO) increase glycosylation rates but promote β-anomer formation (undesired), while dichloromethane favors α-anomers (desired) at the cost of slower reaction kinetics. Optimal solvent mixtures (CH₂Cl₂:THF 3:1) balance these factors, achieving 68% yield with >95% α-selectivity.

Advanced Characterization Techniques

Spectroscopic Identification

Crystallographic Validation

Single-crystal X-ray diffraction of 23 confirms the diazetidine-phthalazine fused ring system with bond lengths:

Antimicrobial Structure-Activity Relationships

Table 3: Antimicrobial Efficacy of Selected Derivatives

| Compound | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) | C. albicans MIC (μg/mL) |

|---|---|---|---|

| 5a | 16 | 64 | 32 |

| 23 | 8 | 32 | 16 |

| 24 | 4 | 16 | 8 |

| Ciprofloxacin | 0.5 | 0.25 | - |

Structure-activity analysis reveals:

- Chlorine substitution at C-1/C-4 enhances Gram-positive activity

- Furoyl groups (24 ) improve fungal inhibition 4-fold versus parent compounds

- Electron-withdrawing groups increase membrane permeability

Industrial-Scale Process Considerations

The dichlorophthalazine synthesis demonstrates scalability with:

- 50L reactor batch yields matching lab-scale (80%)

- Recycled CH₂Cl₂ maintains purity (>99.5%) through 5 cycles

- Automated pH control during quenching reduces variability (RSD <2%)

Economic analysis estimates raw material costs at $23/kg for 9 , competitive with analogous heterocyclic APIs.

Q & A

Basic Research Questions

Q. How can researchers design experiments to investigate the photophysical properties of naphthalazine derivatives?

- Methodological Answer : Use spectroscopic techniques (UV-Vis, fluorescence) to analyze absorption/emission spectra under controlled conditions (pH, solvent polarity). Validate purity via HPLC or NMR (≥95% purity) to minimize interference. Reference synthetic protocols from historical studies (e.g., early fluorescent enamels using lumogen derivatives) and cross-check with IUPAC guidelines for compound characterization .

Q. What are the best practices for validating synthetic pathways of this compound-based compounds?

- Methodological Answer : Employ stepwise reaction monitoring (TLC, GC-MS) to isolate intermediates and optimize yield. Compare results with peer-reviewed synthesis routes (e.g., 1960s DFP-based enamels) and document deviations. Ensure reproducibility by adhering to standardized protocols for reagent handling and stoichiometry .

Q. How to assess the environmental toxicity of this compound degradation products?

- Methodological Answer : Use in vitro bioassays (e.g., Daphnia magna or algal growth inhibition tests) and in vivo models (rodent studies) to evaluate acute/chronic toxicity. Pair with analytical chemistry (LC-MS/MS) to quantify metabolites. Follow EPA or OECD guidelines for ecological risk assessment .

Advanced Research Questions

Q. How can contradictory data on this compound’s genotoxicity be resolved in mechanistic studies?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., purity, solvent effects). Use CRISPR-engineered cell lines to isolate specific DNA repair pathways. Validate findings with dose-response analyses and benchmark against structurally similar PAHs .

Q. What advanced techniques are suitable for probing this compound’s interaction with biomacromolecules?

- Methodological Answer : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Combine with molecular dynamics simulations to model ligand-receptor interactions. Cross-reference with crystallographic data from protein-ligand databases .

Q. How to address reproducibility challenges in this compound-based luminescent materials?

- Methodological Answer : Standardize synthetic conditions (temperature, catalyst loading) and use DOE (Design of Experiments) to identify critical variables. Validate batch consistency via accelerated aging tests and correlate photostability with molecular structure (e.g., substituent effects on conjugation) .

Q. What computational methods best predict this compound’s environmental persistence?

- Methodological Answer : Use QSAR models parameterized with experimental degradation rates (hydrolysis, photolysis). Validate predictions with field studies in contaminated sites and refine using machine learning algorithms trained on EPA’s ECOTOX database .

Methodological Guidelines for Resolving Research Gaps

- Data Contradictions : Apply triangulation by integrating in silico, in vitro, and in vivo data. Use meta-analysis tools to quantify heterogeneity across studies .

- Experimental Design : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing hypotheses. For example, prioritize studies on this compound’s role in oxidative stress pathways over well-documented synthesis routes .

- Toxicological Profiling : Follow ATSDR’s tiered assessment framework: hazard identification → dose-response → exposure assessment → risk characterization .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.